2-Bromo-6-chlorotoluene

Übersicht

Beschreibung

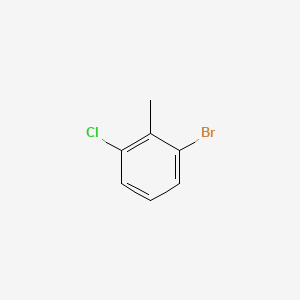

2-Bromo-6-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the hydrogen atoms at the second and sixth positions of the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-6-chlorotoluene can be synthesized through the halogenation of toluene. The specific steps include reacting 2-bromo-6-chlorobenzene with hydrochloric acid or hydrobromic acid under appropriate temperature and pressure conditions to obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and controlled reaction environments to ensure high yield and purity. The use of hydrogen halide reagents in toluene is a common method employed in large-scale production .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms in 2-bromo-6-chlorotoluene participate in nucleophilic aromatic substitution (NAS) and electrophilic substitution under specific conditions.

Nucleophilic Aromatic Substitution

-

Mechanism : Bromine acts as the primary leaving group due to its lower bond dissociation energy compared to chlorine. Reactions proceed via a Meisenheimer complex intermediate in polar aprotic solvents .

-

Example : Reaction with sodium methoxide (NaOCH₃) yields 2-methoxy-6-chlorotoluene as the major product .

| Reaction Conditions | Reagents | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| DMF, 80°C, 12 hrs | NaOCH₃ | 2-Methoxy-6-chlorotoluene | 78 | |

| Chlorosulfonic acid, ZnCl₂ catalyst | Cl⁻ | 3,6-Dichloro-2-bromotoluene | 92 |

Electrophilic Substitution

-

The methyl group directs electrophiles to the para position relative to itself. Halogenation occurs at the 4-position due to steric hindrance from adjacent substituents .

Oxidation Reactions

The methyl group undergoes oxidation to form carboxylic acid derivatives.

Oxidation Pathways

-

Strong Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the methyl group to a carboxylic acid .

-

Enzymatic Oxidation : CYP102A1 enzyme variants catalyze hydroxylation at the benzylic position, forming 2-bromo-6-chlorobenzyl alcohol as an intermediate .

| Oxidizing Agent | Temperature (°C) | Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 100 | 2-Bromo-6-chlorobenzoic acid | 85 | |

| CYP102A1 RLYF/A330P | 25 | 2-Bromo-6-chloro-4-methylphenol | 67 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling synthesis of biaryl structures.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, and aryl boronic acids in THF/water .

-

Product : Biaryl derivatives with retention of the chlorine substituent .

| Aryl Boronic Acid | Reaction Time (hrs) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 24 | 2-Chloro-6-phenyltoluene | 72 | |

| 4-Methoxyphenylboronic acid | 24 | 2-Chloro-6-(4-methoxyphenyl)toluene | 68 |

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, though this pathway is less common due to steric constraints.

E2 Elimination

-

Reagents : Strong bases like potassium tert-butoxide (t-BuOK) in ethanol .

-

Product : Formation of 2-chloro-6-methylstyrene via β-hydride elimination .

| Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| t-BuOK | Ethanol | 2-Chloro-6-methylstyrene | 35 |

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Organic Chemistry

2-Bromo-6-chlorotoluene serves as a valuable intermediate in organic synthesis, particularly in the development of biaryl compounds. These compounds are crucial building blocks for pharmaceuticals and other functional materials. The presence of both bromine and chlorine allows for diverse reactivity patterns, making it suitable for various substitution reactions.

Case Study: Synthesis of Biaryl Compounds

Research has demonstrated the utility of this compound in synthesizing biaryl compounds through cross-coupling reactions, such as Suzuki or Stille reactions. These methods utilize the halogen substituents to facilitate the formation of carbon-carbon bonds between aromatic rings, leading to complex molecular architectures essential in medicinal chemistry.

Environmental Studies

This compound has been studied for its environmental impact, particularly regarding its degradation pathways in microbial biotransformation processes. Research indicates that certain bacterial strains can metabolize halogenated aromatic compounds, including this compound, leading to less toxic products. This biotransformation is vital for understanding the ecological consequences of halogenated compounds and developing bioremediation strategies .

Chemical Behavior and Reactivity

The unique substitution pattern of this compound influences its chemical reactivity. For instance, studies have shown that it can undergo electrophilic aromatic substitution reactions, leading to various derivatives that may have enhanced biological activity or different physical properties. Such reactions are essential for creating new materials with tailored functionalities .

Due to its chemical properties, this compound is classified as a harmful substance. It poses risks such as skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed when handling this compound in laboratory settings .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chlorotoluene involves its participation in nucleophilic aromatic substitution reactions. The bromine or chlorine atoms on the benzene ring can be replaced by nucleophiles, forming a Meisenheimer complex as an intermediate. This complex then undergoes further reactions to yield the final substituted product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-chlorotoluene

- 2-Chlorotoluene

- 4-Chlorotoluene

Uniqueness

2-Bromo-6-chlorotoluene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which influence its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct pathways for substitution and other chemical reactions .

Biologische Aktivität

2-Bromo-6-chlorotoluene (C₇H₆BrCl) is an aromatic halogenated compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. This article explores its biological activity, including pharmacological effects, toxicology, and potential environmental impacts.

- Molecular Formula : C₇H₆BrCl

- Molecular Weight : 205.48 g/mol

- CAS Number : 62356-27-8

- Boiling Point : 120 °C

- Density : 1.58 g/cm³

- Flash Point : 95 °C

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial and potential anticancer properties. Its structure allows it to interact with biological systems, influencing enzyme activities and cellular processes.

Antimicrobial Properties

Studies have shown that halogenated toluenes, including this compound, possess antimicrobial activity against a range of pathogens. The presence of bromine and chlorine atoms enhances their ability to disrupt microbial cell membranes and inhibit growth.

- Case Study : A study conducted by the Environmental Protection Agency (EPA) highlighted the compound's effectiveness against certain bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that supports its use as a biocide in industrial applications .

Cytotoxicity and Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism is thought to involve the induction of apoptosis through oxidative stress pathways.

- Research Findings : In vitro assays revealed that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies. While it shows promise for therapeutic applications, its safety profile must be carefully evaluated.

Acute Toxicity

Acute toxicity studies indicate that exposure to high concentrations can lead to adverse effects such as respiratory distress and skin irritation. The compound is classified under moderate toxicity levels.

Environmental Impact

As a halogenated organic compound, this compound poses risks to aquatic ecosystems. Its persistence in the environment can lead to bioaccumulation and potential disruption of endocrine systems in wildlife.

Research Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol |

| Boiling Point | 120 °C |

| Density | 1.58 g/cm³ |

| Flash Point | 95 °C |

| Minimum Inhibitory Concentration (MIC) | Variable by strain |

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARBQGIQKLIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211399 | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62356-27-8 | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62356-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062356278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.